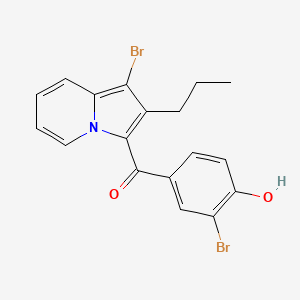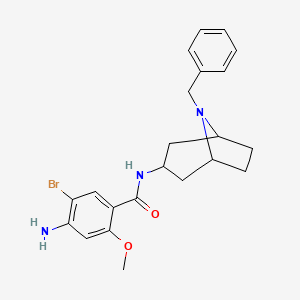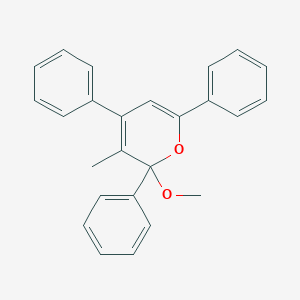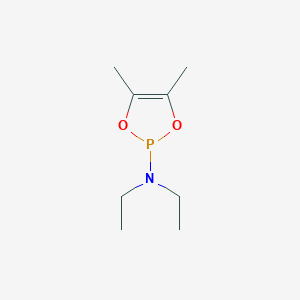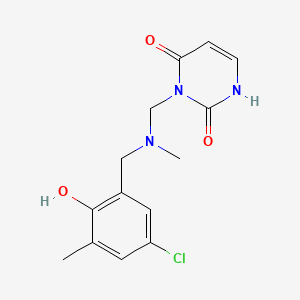
Piperidinium, 1-(1,3-dioxolan-2-ylmethyl)-1-methyl-4-((9H-xanthen-9-ylcarbonyl)oxy)-, bromide, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Piperidinium, 1-(1,3-dioxolan-2-ylmethyl)-1-methyl-4-((9H-xanthen-9-ylcarbonyl)oxy)-, bromide, trans-” is a complex organic compound that belongs to the class of piperidinium salts. These compounds are known for their diverse applications in medicinal chemistry, organic synthesis, and material science. The presence of multiple functional groups, including piperidinium, dioxolane, and xanthene moieties, makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “Piperidinium, 1-(1,3-dioxolan-2-ylmethyl)-1-methyl-4-((9H-xanthen-9-ylcarbonyl)oxy)-, bromide, trans-” typically involves multiple steps:
Formation of the Piperidinium Salt: The piperidinium moiety can be synthesized by reacting piperidine with an appropriate alkylating agent under basic conditions.
Introduction of the Dioxolane Group: The dioxolane ring can be introduced through a reaction between an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst.
Attachment of the Xanthene Group: The xanthene moiety can be attached via esterification or amidation reactions using xanthene-9-carboxylic acid or its derivatives.
Final Bromination: The bromide ion can be introduced by treating the intermediate compound with a brominating agent such as hydrobromic acid or N-bromosuccinimide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the xanthene moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development and medicinal chemistry research.
Medicine
Industry
Material Science: The compound can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of “Piperidinium, 1-(1,3-dioxolan-2-ylmethyl)-1-methyl-4-((9H-xanthen-9-ylcarbonyl)oxy)-, bromide, trans-” would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidinium Salts: Compounds with similar piperidinium moieties.
Dioxolane Derivatives: Compounds containing the dioxolane ring.
Xanthene Derivatives: Compounds with xanthene structures.
Uniqueness
The unique combination of piperidinium, dioxolane, and xanthene groups in this compound provides distinct chemical and biological properties, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
79708-72-8 |
|---|---|
Molekularformel |
C24H28BrNO5 |
Molekulargewicht |
490.4 g/mol |
IUPAC-Name |
[1-(1,3-dioxolan-2-ylmethyl)-1-methylpiperidin-1-ium-4-yl] 9H-xanthene-9-carboxylate;bromide |
InChI |
InChI=1S/C24H28NO5.BrH/c1-25(16-22-27-14-15-28-22)12-10-17(11-13-25)29-24(26)23-18-6-2-4-8-20(18)30-21-9-5-3-7-19(21)23;/h2-9,17,22-23H,10-16H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
RYBHKTWQXAMRKR-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1(CCC(CC1)OC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)CC5OCCO5.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


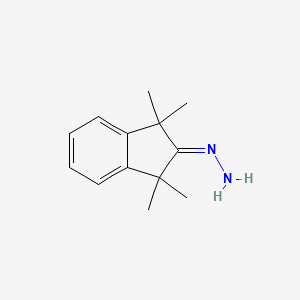
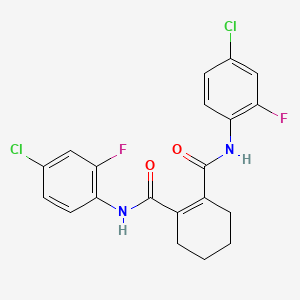
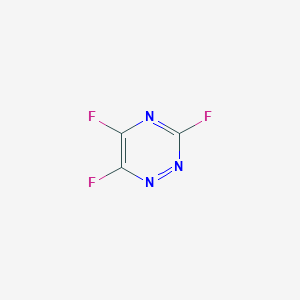
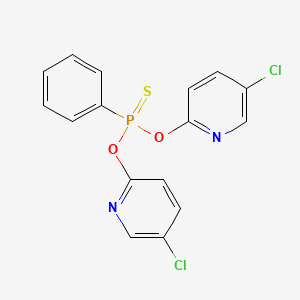

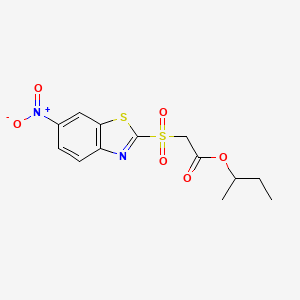
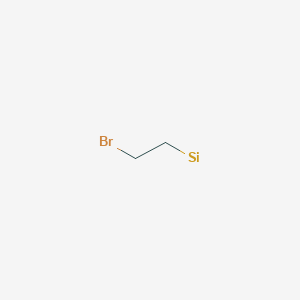
![3-[(4-Azidophenyl)disulfanyl]propanoic acid](/img/structure/B14439267.png)
